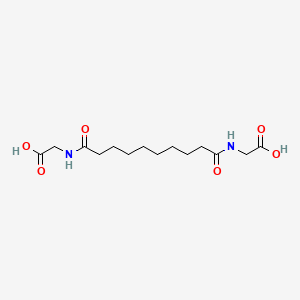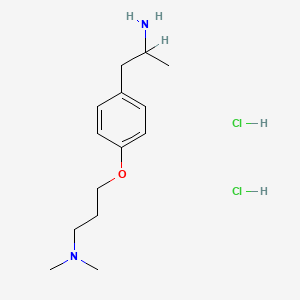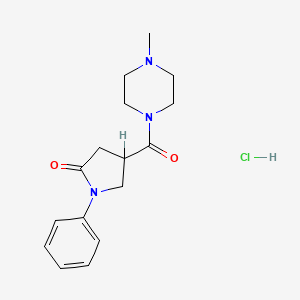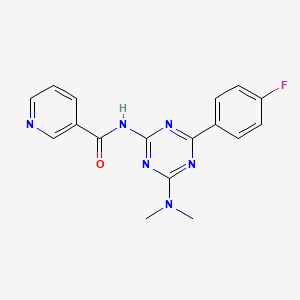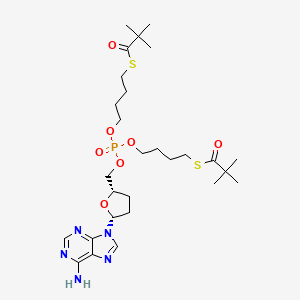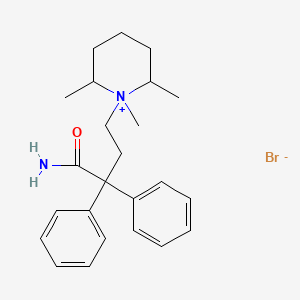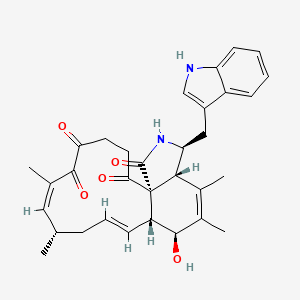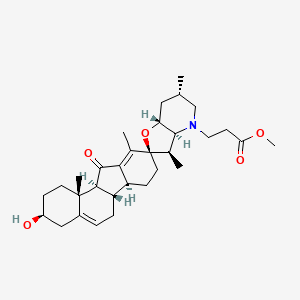
Methyl jervine-N-propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl jervine-N-propionate is a synthetic derivative of jervine, a naturally occurring steroidal alkaloid found in the Veratrum plant species. This compound has a molecular formula of C31H45NO5 and a molecular weight of 511.6927. It is known for its complex structure, which includes multiple stereocenters and a unique arrangement of functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl jervine-N-propionate typically involves the esterification of jervine with propionic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of supercritical carbon dioxide as a solvent has been explored to enhance the efficiency and environmental sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl jervine-N-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alcohols or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Wirkmechanismus
Methyl jervine-N-propionate exerts its effects primarily through the inhibition of the Hedgehog signaling pathway. This pathway is crucial for cell differentiation and proliferation. By binding to and inhibiting the Smoothened receptor, this compound disrupts the signaling cascade, leading to reduced tumor growth and proliferation in certain cancer models . The compound’s molecular targets include various proteins involved in the Hedgehog pathway, such as Smoothened and Gli transcription factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Jervine: The parent compound from which methyl jervine-N-propionate is derived. It shares similar biological activities but lacks the ester modification.
Cyclopamine: Another steroidal alkaloid from the Veratrum species, known for its potent inhibition of the Hedgehog signaling pathway.
Veratramine: A related alkaloid with similar structural features but different biological activities.
Uniqueness
This compound is unique due to its ester modification, which can influence its solubility, stability, and biological activity. This modification allows for potential improvements in drug delivery and efficacy compared to its parent compound, jervine .
Eigenschaften
CAS-Nummer |
132943-48-7 |
|---|---|
Molekularformel |
C31H45NO5 |
Molekulargewicht |
511.7 g/mol |
IUPAC-Name |
methyl 3-[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]propanoate |
InChI |
InChI=1S/C31H45NO5/c1-17-14-24-28(32(16-17)13-10-25(34)36-5)19(3)31(37-24)12-9-22-23-7-6-20-15-21(33)8-11-30(20,4)27(23)29(35)26(22)18(31)2/h6,17,19,21-24,27-28,33H,7-16H2,1-5H3/t17-,19+,21-,22-,23-,24+,27+,28-,30-,31-/m0/s1 |
InChI-Schlüssel |
MXDPCHQGAQFRMD-YSKIUEDOSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)N(C1)CCC(=O)OC |
Kanonische SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)N(C1)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


